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Silybin sodium hemisuccinate

Catalog No.
S1929413
CAS No.
55254-34-7
M.F
C33H30NaO16
M. Wt
705.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silybin sodium hemisuccinate

CAS Number

55254-34-7

Product Name

Silybin sodium hemisuccinate

IUPAC Name

disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate

Molecular Formula

C33H30NaO16

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1

InChI Key

MTKKBADLTLLNTD-JUXBVFQSSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na]

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na]

The exact mass of the compound Silybin sodium hemisuccinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silybin sodium hemisuccinate is a derivative of silybin, the main active component found in milk thistle (Silybum marianum). Unlike silybin itself, silybin sodium hemisuccinate has improved water solubility and bioavailability, making it more readily absorbed by the body []. This has led to its investigation as a potential therapeutic agent in scientific research, particularly for liver diseases.

Hepatoprotective Properties

Much of the research on silybin sodium hemisuccinate focuses on its potential hepatoprotective (liver-protecting) effects. Studies have shown that it may:

  • Promote liver cell regeneration: Silybin sodium hemisuccinate has been shown to stimulate the regeneration of damaged liver cells in animal models [].
  • Reduce oxidative stress: Silybin sodium hemisuccinate exhibits antioxidant properties, potentially helping to reduce oxidative stress in the liver, a factor contributing to liver damage [].
  • Inhibit inflammation: Research suggests silybin sodium hemisuccinate may have anti-inflammatory properties, potentially beneficial in conditions like nonalcoholic fatty liver disease (NAFLD) [].

Silybin sodium hemisuccinate is a water-soluble derivative of silybin, the principal active component of silymarin, which is extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is characterized by its unique structure, which includes a sodium salt form of silybin that has been modified with hemisuccinic acid. The compound has a molecular formula of C33_{33}H28_{28}Na2_2O16_{16} and is recognized for its enhanced solubility compared to its parent compound, silybin, which is known to have limited water solubility due to its lipophilic nature .

The structural modifications in silybin sodium hemisuccinate improve its pharmacokinetic properties, making it more bioavailable and suitable for various therapeutic applications, particularly in hepatoprotection and antioxidant therapies .

Typical of flavonoid compounds. Key reactions include:

  • Esterification: The formation of silybin sodium hemisuccinate involves the esterification of silybin with succinic anhydride, which introduces the hemisuccinic acid moiety into the structure. This reaction enhances the solubility of the compound in aqueous environments.
  • Oxidation: Silybin sodium hemisuccinate can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives. These derivatives may exhibit different biological activities compared to the parent compound.
  • Hydrolysis: In biological systems, silybin sodium hemisuccinate may undergo hydrolysis, releasing free silybin and succinic acid, which can further participate in metabolic pathways.

Silybin sodium hemisuccinate exhibits significant biological activities, primarily attributed to its antioxidant properties. Research indicates that it provides hepatoprotection by:

  • Protecting Liver Cells: It helps protect liver cells from damage caused by toxins such as carbon tetrachloride and other hepatotoxic agents. This protective effect is mediated through anti-inflammatory and anti-apoptotic mechanisms .
  • Anticancer Effects: Studies have shown that silybin sodium hemisuccinate can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Improving Solubility and Bioavailability: The modification with hemisuccinic acid significantly enhances the solubility of silybin in biological media, facilitating better absorption and efficacy in therapeutic applications .

The synthesis of silybin sodium hemisuccinate typically involves:

  • Esterification Reaction:
    • Silybin is dissolved in an appropriate solvent (such as ethanol).
    • Succinic anhydride is added to the solution.
    • The reaction mixture is heated under reflux conditions to facilitate ester formation.
    • Sodium hydroxide is introduced to neutralize the reaction and form the sodium salt.
  • Purification:
    • The crude product is filtered and purified through recrystallization or chromatography to obtain pure silybin sodium hemisuccinate .

Interaction studies involving silybin sodium hemisuccinate have demonstrated its ability to bind with various proteins and enzymes:

  • Protein Binding: Molecular docking studies suggest that the binding interactions primarily involve hydroxyl groups on the silybin structure, influencing its pharmacological activity .
  • Synergistic Effects: Research has indicated potential synergistic effects when combined with other compounds, enhancing its therapeutic efficacy against liver injury and cancer cell proliferation .

Silybin sodium hemisuccinate shares structural similarities with several other flavonoid compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
SilibininMixture of diastereomers (silybin A & B)Limited water solubility; primary active component of silymarin
Silibinin dihemisuccinate disodiumDisodium salt; two succinic acid moietiesImproved solubility; hepatoprotective properties
SilymarinMixture of flavonolignansContains multiple active components; broader health benefits
Silybin methylglucamine saltMethylglucamine salt formEnhanced bioavailability; used in clinical settings

Uniqueness

Silybin sodium hemisuccinate's uniqueness lies in its improved solubility profile compared to traditional silybin, making it more effective for therapeutic applications without compromising its biological activity. This modification allows for better absorption and higher efficacy in clinical settings focused on liver health.

Silybin sodium hemisuccinate is a semisynthetic derivative of silybin, the principal bioactive flavonolignan isolated from the seeds of Silybum marianum (milk thistle). The medicinal use of milk thistle dates to antiquity, with records from Greco-Roman physicians documenting its application for liver ailments. Modern scientific interest in silybin emerged in the mid-20th century, culminating in its structural elucidation in 1959. To address the poor aqueous solubility of native silybin, chemical modifications such as hemisuccination were developed. The sodium hemisuccinate derivative, first synthesized in the late 20th century, represents a strategic innovation to enhance bioavailability while retaining core pharmacological properties.

Taxonomic Classification

Silybin sodium hemisuccinate originates from Silybum marianum, taxonomically classified as:

RankClassification
KingdomPlantae
PhylumTracheophyta
ClassMagnoliopsida
OrderAsterales
FamilyAsteraceae
GenusSilybum
SpeciesS. marianum

This annual/biennial plant, native to Mediterranean regions, is characterized by lobed leaves with white venation and purple flower heads. Synonyms include Carduus marianus and Mariana lactea, reflecting its historical botanical reclassification.

Position in Flavonolignan Chemistry

Flavonolignans are hybrid molecules combining flavonoid and lignan biosynthetic pathways. Silybin sodium hemisuccinate belongs to this class, derived from the oxidative coupling of coniferyl alcohol and taxifolin catalyzed by peroxidases. Its structure features a flavanonol core (taxifolin) linked to a phenylpropanoid unit (coniferyl alcohol), with a succinic acid ester moiety at position C-23 and sodium counterions enhancing solubility.

Structural Comparison of Silybin and Its Derivatives

PropertySilybinSilybin Sodium Hemisuccinate
Molecular FormulaC₂₅H₂₂O₁₀C₃₃H₂₈Na₂O₁₆
Molecular Weight482.4 g/mol726.5 g/mol
Water SolubilityLow (≤0.04 mg/mL)High (≥50 mg/mL)
Key Functional GroupsFree hydroxylsSuccinate esters, sodium salts

This modification disrupts crystalline packing, enabling improved dissolution kinetics critical for therapeutic applications.

Significance in Academic Research

Silybin sodium hemisuccinate has become a focal point in phytochemistry and pharmacology research due to:

  • Enhanced Bioavailability: The succinate moiety facilitates intestinal absorption, with studies demonstrating 3–5 fold higher plasma concentrations compared to unmodified silybin.
  • Mechanistic Probes: Its stability allows precise investigation of flavonolignan interactions with biological targets, such as hepatic CYP450 enzymes and lipid metabolism regulators.
  • Synthetic Flexibility: The compound serves as a template for developing novel derivatives, including dimeric flavonolignans with augmented antioxidant capacities.

Recent studies utilizing lipidomic profiling revealed its ability to reprogram hepatic lipid metabolism, reducing triglycerides while increasing phospholipid synthesis. This metabolic shift correlates with upregulated cytochrome P450 activity, suggesting dual hepatoprotective and detoxification roles.

Esterification Reactions with Silybin

Silybin sodium hemisuccinate synthesis primarily involves esterification reactions between silybin and succinic acid derivatives. The most common approach utilizes succinic anhydride as the acylating agent, which reacts with the hydroxyl groups of silybin to form the hemisuccinate ester . The reaction proceeds through nucleophilic attack of silybin hydroxyl groups on the carbonyl carbon of succinic anhydride, followed by ring opening to form the hemisuccinate linkage .

The esterification process typically targets specific hydroxyl groups on the silybin molecule, particularly at the C-23 position, which demonstrates the highest reactivity due to its primary alcoholic nature [2]. This regioselectivity is crucial for obtaining the desired hemisuccinate derivative while maintaining the biological activity of the parent compound .

Alternative synthetic routes include direct esterification using succinic acid in the presence of coupling agents, and the acid chloride method employing succinyl chloride [3]. The acid chloride method offers superior selectivity and faster reaction times but requires more stringent anhydrous conditions [3].

Reaction Conditions and Parameters

The synthesis of silybin sodium hemisuccinate requires carefully controlled reaction conditions to achieve optimal yields and minimize side reactions. Temperature control is critical, with most reactions conducted between 0°C and 25°C to prevent thermal degradation of the silybin scaffold . Higher temperatures, particularly above 80°C, can lead to significant decomposition of the starting material and reduced product yields [4].

The reaction typically employs basic conditions using pyridine or triethylamine as both solvent and base catalyst . The base serves dual functions: activating the hydroxyl groups for nucleophilic attack and neutralizing the acid byproducts formed during the reaction . The pH of the reaction medium is maintained between 2.0 and 4.0 for optimal results [5].

Reaction times vary significantly depending on the synthetic route employed. The standard anhydride method requires 30 minutes to 2 hours, while enzymatic approaches may extend up to 120 hours [6]. The choice of reaction time must balance conversion efficiency with the risk of side reactions and product degradation [5].

Synthesis MethodTemperatureTimeYieldSelectivity
Direct esterification0-25°C2-4 h75-85%Good
Anhydride method0-25°C30 min85-95%Excellent
Acid chloride method0-25°C15 min90-95%Excellent
Enzymatic route50°C120 h70-85%Very good
Microwave-assisted110°C10 min80-90%Good

Purification and Isolation Techniques

The purification of silybin sodium hemisuccinate employs multiple chromatographic and crystallization techniques to achieve pharmaceutical-grade purity. Column chromatography using silica gel as the stationary phase represents the primary purification method, providing yields of 70-85% with purities ranging from 85-90% [7]. The separation is typically performed using gradient elution with chloroform-acetone or similar solvent systems [8].

Recrystallization from methanol-water mixtures offers superior purity levels of 95-98% but with slightly lower recovery yields of 85-95% [7]. The recrystallization process involves dissolution in hot methanol followed by controlled cooling and addition of water to induce crystallization .

Solid phase extraction using C18 cartridges provides an alternative purification approach, particularly useful for removing hydrophobic impurities. This technique achieves purities of 90-94% with recovery yields of 66-82% [9]. The method involves loading the crude product onto the cartridge, washing with appropriate solvents, and eluting the purified compound [9].

Preparative high-performance liquid chromatography represents the most sophisticated purification technique, capable of achieving purities exceeding 96-99% with recovery yields of 90-95% [10]. This method is particularly valuable for analytical-grade preparations but is limited by throughput and cost considerations [10].

Purification TechniqueStationary PhaseYield RecoveryPurity Achieved
Column chromatographySilica gel70-85%85-90%
RecrystallizationMethanol-water85-95%95-98%
Solid phase extractionC18 cartridge66-82%90-94%
Preparative HPLCC18 column90-95%96-99%
CrystallizationAcetone-methanol80-90%92-96%

Yield Optimization Strategies

Yield optimization in silybin sodium hemisuccinate synthesis requires systematic evaluation of multiple process parameters. Temperature optimization studies have demonstrated that maintaining reaction temperatures between 0-25°C provides the best balance between reaction rate and product stability . Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures accelerate side reactions and decomposition [4].

The molar ratio of reagents significantly impacts yield, with optimal ratios typically ranging from 1:3 to 1:5 (silybin to succinic anhydride) [11]. Excess anhydride ensures complete conversion but may complicate purification due to increased byproduct formation . The use of molecular sieves to maintain anhydrous conditions can improve yields by preventing hydrolysis of the anhydride reagent [11].

Catalyst loading optimization has shown that base catalyst concentrations of 0.5-2.0% provide optimal results [5]. Higher catalyst concentrations may lead to increased side reactions, while insufficient catalyst results in incomplete conversion [5]. The choice of catalyst also affects selectivity, with pyridine providing better regioselectivity than triethylamine .

Reaction time optimization involves monitoring conversion progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography [11]. Optimal reaction times typically range from 30 minutes to 2 hours, depending on the synthetic route and reaction conditions .

Optimization ParameterOptimal RangeImpact on YieldControl Method
Temperature control0-25°CHighThermostatic bath
pH adjustment2.0-4.0MediumpH meter
Reaction time30 min - 2 hHighTimer
Solvent ratio1:3 to 1:5MediumVolumetric
Catalyst loading0.5-2.0%LowGravimetric

Industrial Production Methods

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of silybin sodium hemisuccinate requires careful consideration of multiple engineering factors. Reactor design must accommodate the specific requirements of the esterification reaction, including precise temperature control, efficient mixing, and appropriate residence time distribution [12]. Industrial reactors typically range from 5-50 L capacity, compared to laboratory scales of 100-500 mL [6].

Heat transfer considerations become critical at larger scales due to the exothermic nature of the esterification reaction. Industrial reactors must incorporate adequate cooling systems to maintain the required temperature range of 0-25°C . The heat removal capacity must be sufficient to handle the heat of reaction while maintaining uniform temperature distribution throughout the reactor [12].

Mixing efficiency scaling requires attention to maintain homogeneous reaction conditions. The Reynolds number and mixing time must be maintained within acceptable ranges to ensure consistent product quality [12]. Industrial stirring systems typically operate at reduced rpm compared to laboratory scales to achieve equivalent mixing efficiency [12].

Continuous flow processing has emerged as an attractive alternative to batch processing for industrial production. Continuous flow systems offer improved heat and mass transfer, reduced reaction times, and better process control [6]. Optimal continuous flow conditions have been determined as -5°C temperature, 8 g/L silybin concentration, and 16 mL/min flow rate, capable of processing 20 g of silybin per day [6].

Production AspectSmall ScaleLarge Scale
Reactor size100-500 mL5-50 L
Flow rate1-5 mL/min16-50 mL/min
Column dimensions10x100 mm1000x15 mm
Processing capacity1-5 g/day20-100 g/day
Cycle time1-2 h30 min

Quality Control Parameters

Industrial production of silybin sodium hemisuccinate requires comprehensive quality control measures to ensure consistent product quality and regulatory compliance. Purity specifications typically require minimum levels exceeding 94% as determined by high-performance liquid chromatography [7]. The analytical method must be validated for accuracy, precision, and robustness across the expected concentration range [13].

Content uniformity testing ensures that each batch meets the specified concentration requirements, typically 85-95% of the theoretical yield [13]. This parameter is particularly critical for pharmaceutical applications where dosage accuracy is essential [13]. High-performance liquid chromatography with ultraviolet detection at 288 nm represents the standard analytical method for content determination [13].

Moisture content control is essential to prevent hydrolysis and ensure product stability. Specifications typically limit moisture content to less than 5% as determined by Karl Fischer titration [5]. Moisture control is particularly important during storage and handling to maintain product integrity [5].

Residual solvent analysis ensures that organic solvents used in synthesis and purification are reduced to acceptable levels, typically less than 0.5% by gas chromatography [5]. This analysis is critical for pharmaceutical applications where solvent residues must comply with regulatory guidelines [5].

Heavy metal contamination testing using inductively coupled plasma mass spectrometry ensures levels remain below 10 ppm [5]. This analysis is particularly important when using metal catalysts or processing equipment that may introduce metallic contaminants [5].

Quality ParameterSpecificationTest Method
Purity>94%HPLC
Content85-95%HPLC
Moisture<5%Karl Fischer
Residual solvents<0.5%GC
Heavy metals<10 ppmICP-MS

Process Optimization

Industrial process optimization focuses on maximizing throughput while maintaining product quality and minimizing production costs. Statistical process control techniques are employed to monitor critical process parameters and identify optimization opportunities [5]. Design of experiments methodology enables systematic evaluation of multiple variables simultaneously to identify optimal operating conditions [5].

Temperature control optimization involves implementing advanced process control systems to maintain precise temperature profiles throughout the reaction. Cascade control strategies using multiple temperature sensors and control loops ensure uniform temperature distribution and rapid response to disturbances [12]. The implementation of model predictive control algorithms can further enhance temperature control performance [12].

Solvent recovery and recycling systems are essential for economical operation and environmental compliance. Distillation systems are typically employed to recover and purify solvents for reuse, with recovery efficiencies exceeding 90% achievable for most organic solvents [14]. The implementation of solvent recovery reduces raw material costs and minimizes waste generation [14].

Process analytical technology enables real-time monitoring of reaction progress and product quality. Near-infrared spectroscopy and Raman spectroscopy provide non-invasive monitoring capabilities that can guide process control decisions [5]. These technologies enable implementation of advanced process control strategies and quality-by-design approaches [5].

Energy optimization focuses on minimizing heating and cooling requirements through process integration and heat recovery. Heat exchanger networks can be designed to recover heat from exothermic reactions and use it for upstream heating requirements [12]. The implementation of energy optimization strategies can reduce operating costs by 20-30% [12].

Green Chemistry Approaches

Environmentally Friendly Synthesis Methods

Green chemistry principles have been increasingly applied to silybin sodium hemisuccinate synthesis to reduce environmental impact and improve sustainability. Enzymatic catalysis represents a particularly promising approach, utilizing immobilized lipases to catalyze the esterification reaction under mild conditions [11]. Candida antarctica lipase B (Novozym 435) has demonstrated excellent selectivity for silybin esterification, achieving yields of 70-85% at 50°C [11].

The enzymatic approach offers several advantages over conventional chemical synthesis, including higher selectivity, milder reaction conditions, and reduced byproduct formation [11]. The enzyme can be recycled multiple times, with studies showing stable activity for over 30 cycles [6]. The regioselectivity of the enzymatic reaction primarily targets the C-23 position of silybin, producing the desired hemisuccinate derivative with minimal side reactions [11].

Aqueous synthesis methods have been developed to eliminate the use of organic solvents entirely. These approaches utilize water-miscible co-solvents and surfactants to solubilize the hydrophobic silybin substrate [4]. Sodium bicarbonate thermal treatment at 60°C for 3 hours using 1% sodium bicarbonate has achieved silybin yields of 6.88 mg/g seeds [4].

Microwave-assisted synthesis represents another green chemistry approach, significantly reducing reaction times while maintaining high yields [3]. The microwave heating provides rapid and uniform heat distribution, enabling completion of the esterification reaction in 10 minutes compared to hours required for conventional heating [3]. The reduced reaction times minimize energy consumption and improve process efficiency [3].

Biotechnological approaches utilizing metabolic engineering have emerged as completely green alternatives for silybin production. Engineered Saccharomyces cerevisiae strains have been developed to produce silybin precursors, which can then be converted to the hemisuccinate derivative through enzymatic catalysis [15]. This approach eliminates the need for plant extraction and provides a sustainable production platform [15].

Solvent Selection and Recycling

The selection of environmentally benign solvents is crucial for sustainable silybin sodium hemisuccinate production. Natural deep eutectic solvents composed of choline chloride and 1,4-butanediol have been developed as green alternatives to conventional organic solvents [16]. These solvents are biodegradable, non-toxic, and derived from renewable sources [16].

The deep eutectic solvent system achieves silybin extraction yields of 4.29% under optimized conditions of 77°C for 5.6 hours with a solid-liquid ratio of 1:20 g/mL [16]. The logarithm of infinite dilution activity coefficient for the deep eutectic solvent (-6.922) is superior to ethanol (-6.043), indicating stronger solute-solvent interactions [16].

Solvent recycling systems are essential for reducing environmental impact and improving process economics. Distillation-based recovery systems can achieve solvent recovery rates exceeding 90% for most organic solvents used in silybin synthesis [14]. The recovered solvents can be reused multiple times without significant impact on reaction performance [14].

Advanced separation techniques such as membrane-based pervaporation offer energy-efficient alternatives to conventional distillation for solvent recovery [14]. These techniques are particularly attractive for thermally sensitive compounds where conventional distillation may cause decomposition [14].

Ionic liquids have been investigated as green solvents for silybin synthesis, offering advantages including negligible vapor pressure, thermal stability, and tunable properties [17]. However, the high cost and limited biodegradability of many ionic liquids currently limit their industrial application [17].

Catalysis Innovations

Catalysis innovations play a crucial role in developing environmentally friendly synthesis methods for silybin sodium hemisuccinate. Immobilized enzyme catalysts offer significant advantages over traditional chemical catalysts, including higher selectivity, milder reaction conditions, and easier separation and recycling [11]. The immobilization of Candida antarctica lipase B on macroporous acrylic resin provides a robust catalyst system capable of operating under organic solvent conditions [11].

The enzymatic catalyst demonstrates excellent stability, maintaining activity for over 30 reaction cycles without significant performance degradation [6]. The catalyst can be easily separated from the reaction mixture by filtration and reused directly without additional purification steps [6]. This reusability significantly reduces catalyst costs and minimizes waste generation [6].

Solid acid catalysts have been developed as alternatives to traditional homogeneous acid catalysts, offering easier separation and reduced environmental impact [17]. These catalysts can be regenerated and reused multiple times, typically maintaining activity for 10-15 cycles [17]. The heterogeneous nature of these catalysts eliminates the need for neutralization steps and simplifies product purification [17].

Ionic liquid catalysts represent another innovation in green catalysis for silybin synthesis [17]. These catalysts combine the advantages of homogeneous and heterogeneous catalysis, providing high activity while enabling easy separation and recycling [17]. The ionic liquid catalysts can be reused for over 20 cycles while maintaining high catalytic activity [17].

Photocatalytic approaches utilizing visible light activation have been explored for silybin derivative synthesis [17]. These methods operate under ambient conditions and eliminate the need for thermal activation, reducing energy consumption and improving process sustainability [17].

Green Chemistry ApproachAdvantagesYieldEnvironmental Benefit
Deep eutectic solventsBiodegradable4.3%Non-toxic, renewable
Enzymatic catalysisMild conditions62.5%Selective, recyclable
Aqueous synthesisNon-toxic6.9%Eliminates organic solvents
Supercritical fluidsNo organic solvents85%Non-toxic, recyclable
Microwave-assistedEnergy efficient80-90%Reduced reaction time

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

705.14315415 g/mol

Monoisotopic Mass

705.14315415 g/mol

Heavy Atom Count

50

UNII

7HXE061K9Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

55254-34-7

Wikipedia

Silibinin a dihemisuccinate disodium

Dates

Last modified: 02-18-2024

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